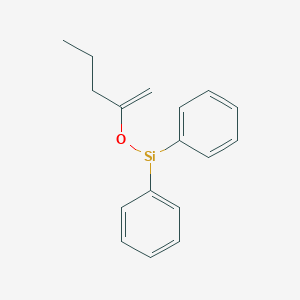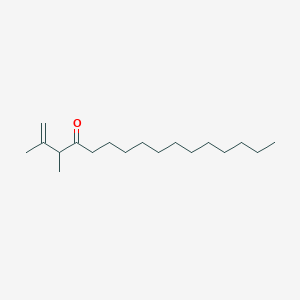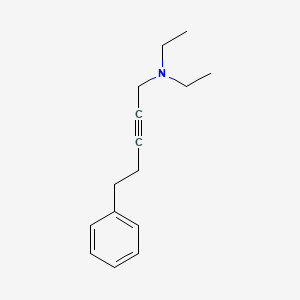
Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a quinoline ring, which is a heterocyclic aromatic organic compound, and an acetamido group, which is a functional group derived from acetic acid. The presence of these groups contributes to the compound’s distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate typically involves the reaction of quinoline derivatives with acetamido compounds under specific conditions. One common method includes the condensation of quinoline-2-carboxaldehyde with methyl acetoacetate in the presence of a base, followed by acetylation with acetic anhydride. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, amine derivatives, and various substituted quinoline compounds, depending on the specific reaction and conditions used.
科学的研究の応用
Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the acetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Quinoline-2-carboxylic acid: Shares the quinoline ring structure but lacks the acetamido group.
Methyl 2-acetamido-3-(quinolin-3-yl)prop-2-enoate: Similar structure but with a different position of the quinoline ring.
2-Acetamido-3-(quinolin-2-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of the ester group.
Uniqueness
Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. Its combination of the quinoline ring and acetamido group makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
835617-47-5 |
|---|---|
分子式 |
C15H14N2O3 |
分子量 |
270.28 g/mol |
IUPAC名 |
methyl 2-acetamido-3-quinolin-2-ylprop-2-enoate |
InChI |
InChI=1S/C15H14N2O3/c1-10(18)16-14(15(19)20-2)9-12-8-7-11-5-3-4-6-13(11)17-12/h3-9H,1-2H3,(H,16,18) |
InChIキー |
DRPHDSNUKFVERL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(=CC1=NC2=CC=CC=C2C=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)

![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)



![5-{2-[(4-Nitrophenyl)methylidene]-3-oxobutyl}furan-2(5H)-one](/img/structure/B14192527.png)

![N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14192537.png)
